molecular formula C21H18FN5O3S2 B2746309 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 847191-96-2

2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2746309
CAS RN: 847191-96-2
M. Wt: 471.53
InChI Key: QRNXVLJIDHROJQ-UHFFFAOYSA-N
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Description

The compound “2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Scientific Research Applications

Radioisotope Labeling for PET Imaging

Compounds similar to the specified chemical structure have been developed for radioisotope labeling, facilitating Positron Emission Tomography (PET) imaging. For instance, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), with applications in in vivo imaging using PET. This includes the development of compounds such as DPA-714, designed with a fluorine atom in its structure to allow labeling with fluorine-18, enhancing imaging capabilities for studying neuroinflammatory processes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis of Heterocyclic Compounds with Potential Biological Activities

Research on the synthesis of novel heterocyclic compounds derived from similar core structures has demonstrated potential anti-inflammatory, analgesic, and COX-inhibitory activities. These compounds, featuring various heterocyclic frameworks such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlight the versatility of thiophene-pyrimidine derivatives in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Central Nervous System Depressants

Another avenue of research has explored the synthesis of 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives, assessing their potential for central nervous system depressant activity. This underscores the potential of such compounds for developing sedative drugs (Manjunath, Mohan, Naragund, & Shishoo, 1997).

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S2/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)14-4-3-9-31-14)32-11-15(28)23-10-12-5-7-13(22)8-6-12/h3-9H,10-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNXVLJIDHROJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NCC4=CC=C(C=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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